molecular formula C16H15N5NaO6P B1260151 N(6)-phenyl-cAMP

N(6)-phenyl-cAMP

Cat. No.: B1260151
M. Wt: 427.28 g/mol
InChI Key: ZQQNVHDTIIZZIV-KHXPSBENSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N(6)-phenyl-cAMP is a membrane-permeable analogue of cyclic adenosine monophosphate (cAMP), a pivotal second messenger that regulates a wide array of biological processes under physiological and pathological conditions . This compound is specifically designed as a pharmacological probe to activate Exchange Proteins Directly Activated by cAMP (EPAC), thereby facilitating the study of cAMP signaling pathways that operate independently of the classic Protein Kinase A (PKA) route . The pursuit of EPAC-specific biological functions has been significantly advanced by the development and application of tools like this compound . In research, this compound is a critical tool for elucidating the role of EPAC proteins in various cellular contexts. EPAC proteins, which include EPAC1 and EPAC2, function as guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2 . By selectively activating this EPAC-Rap signaling axis, this compound enables researchers to investigate its significant contributions to crucial processes such as cardiac function, insulin secretion from pancreatic β-cells, neuronal signaling, and vascular and immune responses . This makes the compound invaluable for research focused on understanding and developing novel therapeutic strategies for diseases including cancer, diabetes, heart failure, and neurological disorders . Key Research Applications: Selective activation of EPAC proteins to study non-PKA mediated cAMP signaling. Investigation of cardiac physiology and pathophysiology, including hypertrophy and arrhythmia. Research on insulin secretion dynamics and glucose homeostasis. Exploration of neuronal functions and mechanisms underlying neurological disorders. Study of cell adhesion, cell junction formation, and vascular endothelial function. Notice: This product is intended for research purposes only and is not approved for use in humans or as a diagnostic tool. All information provided is for scientific reference.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15N5NaO6P

Molecular Weight

427.28 g/mol

IUPAC Name

sodium;(4aR,6R,7R,7aS)-6-(6-anilinopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

InChI

InChI=1S/C16H16N5O6P.Na/c22-12-13-10(6-25-28(23,24)27-13)26-16(12)21-8-19-11-14(17-7-18-15(11)21)20-9-4-2-1-3-5-9;/h1-5,7-8,10,12-13,16,22H,6H2,(H,23,24)(H,17,18,20);/q;+1/p-1/t10-,12-,13-,16-;/m1./s1

InChI Key

ZQQNVHDTIIZZIV-KHXPSBENSA-M

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC5=CC=CC=C5)O)OP(=O)(O1)[O-].[Na+]

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC5=CC=CC=C5)O)OP(=O)(O1)[O-].[Na+]

Synonyms

6-Phe-cAMP
N(6)-phenyl-cAMP
N6-phenyl-cAMP

Origin of Product

United States

Molecular Mechanisms of N 6 Phenyl Camp Action

Differential Modulation of Cyclic Nucleotide Effector Proteins

The key to N(6)-phenyl-cAMP's scientific value lies in its selective activation of PKA while being a poor activator of EPAC. nih.govnih.govpnas.org This selectivity is conferred by the chemical modification at the N6 position of the adenine (B156593) ring, which is well-tolerated by the cAMP-binding domains of PKA but not by those of EPAC. This differential modulation enables researchers to distinguish between PKA-mediated and EPAC-mediated signaling events within a cell. nih.govnih.gov

This compound is a potent activator of PKA. biolog.debiolog.de PKA is a holoenzyme that, in its inactive state, consists of a dimer of regulatory (R) subunits and two catalytic (C) subunits. viamedica.pl The binding of cAMP to the R subunits causes a conformational change, leading to the dissociation and activation of the C subunits, which then phosphorylate target proteins. viamedica.pl There are four main isoforms of the R subunit (RIα, RIβ, RIIα, RIIβ), which define the PKA type I and type II isozymes. imrpress.com Each R subunit contains two distinct cAMP-binding sites, designated site A and site B. imrpress.com

This compound exhibits a strong preference for binding to site A on the regulatory subunits of both PKA type I and PKA type II. physiology.org This site-A selectivity is a characteristic feature of several N6-substituted cAMP analogs. Studies on electrogenic ion transport in rabbit collecting ducts demonstrated that while this compound is a site A-selective analog for both PKA types, it is more potent than another site A-selective analog, N(6)-monobutyryl-cAMP, requiring a lower concentration (above 3 μM) to elicit a response. physiology.org This potent, site-selective activation makes this compound a valuable tool for studying the specific roles of PKA isozymes and the dynamics of their activation. biolog.debiolog.de

AnalogPKA Isoform SelectivityBinding Site PreferenceReference
This compound Type I and Type IISite A physiology.org
N(6)-monobutyryl-cAMP Type I and Type IISite A physiology.org
8-CPT-cAMP Type IISite B physiology.org
8-AHA-cAMP Type ISite B physiology.org

This compound belongs to a class of N6-modified cAMP analogs that are recognized as PKA-selective activators. nih.govoup.com Another prominent member of this class is N(6)-benzoyl-cAMP (6-Bnz-cAMP). Both compounds are full and potent agonists for PKA but are inefficient activators of EPAC. nih.govnih.govcaymanchem.com This shared characteristic allows them to be used to discriminate between PKA- and EPAC-dependent cellular functions. nih.govnih.gov

In vitro studies show that 6-Bnz-cAMP activates PKA at submicromolar concentrations. nih.gov Similarly, this compound is described as a potent PKA activator. biolog.denih.gov While both are effective tools for PKA activation without significant EPAC engagement, their precise potencies and cellular effects can vary. For instance, a comparative study on murine HCN2 channels found that this compound, N(6)-benzyl-cAMP, and N(6-benzoyl-cAMP all acted as full agonists, but with differing apparent affinities depending on the specific N6-modification. nih.gov This highlights that while the general mechanism of PKA selectivity is shared among N6-substituted analogs, the specific nature of the substituent influences the interaction with the binding pocket.

CompoundPrimary TargetSelectivity ProfileReference
This compound PKAFull PKA activator, inefficient EPAC activator. nih.govpnas.orgnih.gov
N(6)-Benzoyl-cAMP PKAFull PKA activator, inefficient EPAC activator. nih.govnih.govcaymanchem.compancreapedia.org
N(6)-monobutyryl-cAMP PKAPKA activator, does not activate EPAC. nih.govoup.com

EPAC proteins, including isoforms EPAC1 and EPAC2, represent an alternative cAMP signaling pathway that operates independently of PKA. pnas.org Upon cAMP binding, EPAC acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPases Rap1 and Rap2. pnas.orgnih.gov The selective activation of PKA by this compound is mirrored by its inability to effectively engage and activate EPAC.

Research has consistently demonstrated that this compound is an inefficient activator of EPAC. nih.govnih.gov Studies measuring downstream targets have shown that while this compound treatment leads to robust phosphorylation of the PKA substrate CREB, it has negligible effects on the activation of the EPAC target, Rap1. pnas.orgoup.com In some experimental contexts, N6-modified analogs like this compound not only fail to activate EPAC but can act as competitive inhibitors. researchgate.netnih.gov For example, while this compound could bind to a FRET-based sensor containing the EPAC2 cyclic nucleotide-binding domain (CNBD), it failed to activate the full-length protein, suggesting it can occupy the binding site without inducing the necessary conformational change for activation. nih.gov

The molecular basis for the differential sensitivity of PKA and EPAC to this compound lies in the structural differences between their respective cAMP-binding domains. Modifications at the N6 position of the adenine ring are generally not well-tolerated by the EPAC binding site. nih.gov The N6-amino group of cAMP is thought to be crucial for interacting with the "lid" region of the EPAC protein, an interaction necessary to stabilize the active conformation. researchgate.netnih.gov The introduction of a bulky phenyl group at this position appears to sterically hinder this interaction, preventing the conformational change required for EPAC activation. This is in stark contrast to modifications at other positions of the cAMP molecule. For instance, substitutions at the 2'-OH of the ribose or at the 8-position of the purine (B94841) ring can yield analogs that are potent and selective activators of EPAC. nih.govnih.govpancreapedia.org This structural dichotomy is the foundation for the development of highly selective pharmacological tools to probe the distinct roles of PKA and EPAC in cellular signaling.

Characterization of Inefficient EPAC Activation by this compound

Hyperpolarization-activated Cyclic Nucleotide-modulated (HCN) Channels Regulation

Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are key players in controlling electrical activity in the heart and brain. elifesciences.orgnih.gov These channels are dually regulated by membrane voltage and the direct binding of cyclic nucleotides, primarily cAMP. elifesciences.orgnih.gov The binding of cAMP to the cyclic nucleotide-binding domain (CNBD) of HCN channels facilitates their opening, a process that is crucial for physiological functions like the autonomic regulation of heartbeat. elifesciences.orgnih.gov

Agonistic Effects of this compound on HCN Channel Gating (e.g., Murine HCN2)

This compound acts as a full agonist on murine HCN2 pacemaker channels. nih.govnih.gov Electrophysiological studies have demonstrated that while the apparent affinities of this compound and other N6-modified derivatives may differ, their efficacy and effects on the activation kinetics of HCN2 channels are comparable to those of cAMP. nih.govnih.gov The binding of these agonists relieves an inhibitory effect of the cyclic nucleotide-binding domain, leading to a depolarizing shift in the voltage of half-maximal activation (V1/2). nih.govmdpi.com This shift increases the channel's open probability at any given voltage, thereby enhancing the current. elifesciences.orgnih.govnih.gov

The agonistic effect of this compound on HCN2 channels results in an acceleration of activation kinetics and a deceleration of deactivation kinetics, similar to the action of the native ligand, cAMP. nih.gov This modulation of channel gating is a critical aspect of its physiological impact, particularly in pacemaker cells where HCN channels contribute to spontaneous depolarization. elifesciences.orgnih.govnih.gov

Molecular Interactions Influencing HCN Channel Modulation (e.g., Role of Arginine Residues)

The interaction between this compound and the HCN channel binding pocket is a key determinant of its modulatory effects. Docking experiments have highlighted the crucial role of specific amino acid residues within the binding pocket. For instance, in murine HCN2 channels, Arginine-635 (Arg-635), located at the entrance of the binding pocket, is pivotal. nih.govnih.gov

This arginine residue can form stabilizing cation-π interactions with the aromatic ring of this compound. nih.govnih.gov The importance of this interaction is underscored by mutagenesis studies. When Arg-635 was replaced with either alanine (B10760859) (R635A) or glutamate (B1630785) (R635E), the apparent affinity for this compound was reduced, confirming the significance of this residue in ligand binding. nih.govnih.gov These specific molecular interactions are fundamental to the ability of this compound to effectively modulate HCN channel function.

Elucidation of Downstream Intracellular Signaling Cascades

Beyond its direct effects on ion channels, this compound activates intracellular signaling cascades, primarily through the activation of Protein Kinase A (PKA). researchgate.netnih.govplos.org As a cAMP analog, it mimics the action of the second messenger cAMP, which is known to activate PKA by binding to its regulatory subunits, leading to the release and activation of the catalytic subunits. pnas.orgviamedica.plbiorxiv.org

PKA-Mediated Phosphorylation Events and Substrate Interactions

Once activated by this compound, PKA proceeds to phosphorylate a multitude of target proteins on serine or threonine residues, initiating a cascade of cellular events. pnas.orgbiorxiv.org The substrates for PKA are diverse and their phosphorylation is a key mechanism for regulating a wide array of cellular processes, including gene transcription, metabolism, and cell proliferation. ontosight.aiontosight.ainih.gov

For example, PKA can phosphorylate transcription factors like the cAMP response element-binding protein (CREB). nih.govresearchgate.net Phosphorylated CREB can then bind to specific DNA sequences to modulate gene expression. nih.govresearchgate.net In mouse embryonic stem cells, this compound has been shown to increase the phosphorylation of both nuclear factor-κB (NF-κB) and CREB. nih.gov PKA also phosphorylates metabolic enzymes and ion channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR), demonstrating the broad reach of its regulatory activity. pnas.orgbiorxiv.orgbiorxiv.org

Recent research has also identified novel PKA substrates, such as TAF15, an RNA-binding protein. Phosphorylation of TAF15 by PKA alters its binding to target transcripts, suggesting a role for PKA in regulating RNA-protein interactions and subsequent gene expression processes like mRNA maturation and splicing. nih.gov

Regulation of Small GTPases (e.g., RhoE) via cAMP Effector Pathways

The signaling pathways initiated by this compound extend to the regulation of small GTPases, such as RhoE (also known as Rnd3). researchgate.netnih.govplos.org Studies using the BeWo choriocarcinoma cell line, a model for trophoblast fusion, have shown that treatment with a cell-permeable cAMP analog leads to a significant upregulation of RhoE. researchgate.netnih.govplos.org

The use of the PKA-specific cAMP analog, this compound, confirmed that this upregulation of RhoE is mediated through the activation of PKA signaling. researchgate.netnih.govplos.orgresearchgate.net Treatment with this compound induced RhoE expression to a similar extent as other cAMP analogs. researchgate.net Furthermore, the specific inhibition of PKA was shown to block the cAMP-induced upregulation of RhoE, solidifying the role of the PKA pathway in this regulatory process. plos.orgresearchgate.net This finding highlights a specific downstream effector pathway where this compound, through PKA, influences the expression of a key regulatory protein involved in cellular processes like cell fusion. researchgate.netnih.govplos.org

N 6 Phenyl Camp As a Pharmacological Tool in Biomedical Research

Methodological Approaches for Distinguishing cAMP Effector Pathways

Dissecting PKA-Dependent versus EPAC-Dependent Cellular Responses

N(6)-phenyl-cAMP is a pivotal pharmacological agent for differentiating the signaling cascades of the two primary effectors of cyclic AMP (cAMP): Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). plos.orgnih.gov The scientific value of this compound lies in its characteristic as a potent, site-selective activator of PKA, while not activating EPAC. biolog.debiolog.de This selectivity allows it to be used as an EPAC-negative control in experiments. biolog.de

The basis for this selectivity is found in the structural differences within the cAMP-binding domains of PKA and EPAC. nih.gov Modifications at the N6-position of the adenine (B156593) ring, such as the addition of a phenyl group in this compound, prevent the analog from activating EPAC but still permit the activation of PKA. nih.govpnas.org Conversely, other cAMP analogs, like 8-pCPT-2'-O-Me-cAMP, are designed to selectively activate EPAC, providing a complementary tool for pathway dissection. plos.orgnih.gov

Researchers utilize this differential activation to isolate and study the distinct physiological roles of each pathway. plos.org By treating cells with this compound, scientists can specifically trigger PKA-mediated events. researchgate.net To confirm the specific involvement of PKA, these studies often compare the effects of this compound with those of an EPAC-selective agonist. researchgate.net For example, in human lung cancer cells, both the PKA-selective agonist this compound and the EPAC-selective agonist 8-pCPT-2'-O-Me-cAMP were used to show that both pathways are involved in the inhibition of c-Raf, a protein kinase. researchgate.net

The outcome of cAMP signaling can be highly dependent on which effector, PKA or EPAC, is activated. plos.org In Schwann cells, for instance, the mitogenic (pro-proliferative) effects of cAMP are dependent on PKA activity, while the differentiating effects require a PKA-independent pathway that is partially mediated by EPAC. plos.org Similarly, in PC12 neuroendocrine cells, specific stimulation of PKA led to cell proliferation, whereas the additional activation of EPAC shifted the cellular response towards differentiation and neurite outgrowth. molbiolcell.org These examples underscore the importance of tools like this compound in unraveling the complex and sometimes opposing roles of PKA and EPAC within the same cell. plos.orgmolbiolcell.org

Table 1: Research Findings on PKA vs. EPAC Pathway Dissection

Cell Type/ModelAgonist(s) UsedPathway ActivatedObserved EffectCitation(s)
Schwann CellsThis compound (PKA-selective)PKAAdjuvant effect on S-phase entry (proliferation) plos.org
Schwann CellsEPAC-selective agonistsEPACDifferentiation and myelin formation plos.org
PC12 CellsPKA-selective cAMP analogPKACell proliferation molbiolcell.org
PC12 CellsPKA and EPAC agonists combinedPKA & EPACAnti-proliferative, neurite outgrowth molbiolcell.org
Human Lung Cancer CellsThis compound, 8-pCPT-2'-O-Me-cAMPPKA, EPACInhibition of c-Raf kinase researchgate.net
Cardiac FibroblastsThis compound (PKA-selective)PKAInhibition of fibroblast migration pnas.org
Cardiac FibroblastsEPAC-selective agonistsEPACPromotion of fibroblast migration pnas.org

Evaluation of Potential Off-Target Effects on Cyclic Nucleotide-Gated Channels

When employing this compound as a pharmacological tool, it is essential to consider potential off-target effects, particularly on cyclic nucleotide-gated (CNG) channels. nih.gov CNG channels are a family of non-selective cation channels that are directly activated by cyclic nucleotides like cAMP and cGMP and are crucial for processes such as vision and olfaction. nih.gov

While this compound is primarily recognized for its action on PKA, cAMP analogs can interact with other cyclic nucleotide-binding proteins. nih.govnih.gov The structural modifications that confer selectivity for PKA over EPAC may not prevent binding to CNG channels. Studies have shown that N(6)-modified cAMP derivatives can act as full agonists of certain cyclic nucleotide-gated channels, such as murine HCN2 channels. acs.org

To assess these potential off-target effects, researchers can employ several strategies. Electrophysiological methods, like patch-clamping, are used to directly measure the currents through CNG channels in the presence of the analog. physiology.orgnih.gov This allows for the characterization of the analog's potency and efficacy at the channel. For example, studies on retinal CNG channels have systematically tested various cGMP analogs to determine their activation efficacy. acs.org

Another approach involves the use of specific CNG channel blockers. nih.gov If a cellular response to this compound is blocked by a known CNG channel inhibitor, it suggests an off-target effect. In studies of olfactory receptor neurons, the CNG channel blocker LY83583 was used to confirm that calcium influx stimulated by a phosphodiesterase inhibitor was indeed mediated by CNG channels. nih.gov Such control experiments are critical to ensure that the observed biological effects are correctly attributed to the intended target, PKA, and not to the unintended activation of CNG channels. nih.govresearchgate.net

Applications in Investigating Specific Cellular and Physiological Processes

Research into Electrogenic Ion Transport Regulation (e.g., Renal Collecting Duct)

This compound has been utilized in studies investigating the hormonal regulation of salt and water transport in the renal collecting duct, a process where cAMP is a key second messenger. nih.govphysiology.org This nephron segment is critical for regulating electrogenic Na+ and Cl- transport. physiology.org The physiological effects of cAMP in this tissue were initially thought to be mediated exclusively by PKA. nih.govphysiology.org

To dissect the specific PKA isozymes involved, researchers have used combinations of site-selective cAMP analogs. nih.govphysiology.org PKA exists as a holoenzyme with two regulatory (R) and two catalytic (C) subunits, and different isoforms (Type I and Type II) are distinguished by their R subunits. nih.govphysiology.org this compound is an analog that selectively binds to one of the two distinct cAMP-binding sites (site A) on the PKA regulatory subunits. biolog.dephysiology.org

In studies using cultured rabbit cortical collecting duct (CCD) cells, researchers used pairs of cAMP analogs that synergistically activate either PKA type I or type II. physiology.org The combination of this compound with another site A-selective analog did not produce a significant increase in the short-circuit current (Isc), a measure of electrogenic ion transport. physiology.org However, a significant increase in Isc was observed with analog pairs selective for PKA type II. nih.govphysiology.org These findings suggest that PKA type II is the primary isozyme responsible for regulating electrogenic ion transport in the rabbit collecting duct. nih.govphysiology.org Although these studies did not specifically address which ion transport process was activated, they indicate that electrogenic Na+ transport is a major component and a likely target of PKA type II. physiology.org

Table 2: Research Findings on Ion Transport Regulation

SystemCompound(s)FindingImplicationCitation(s)
Rabbit Cortical Collecting DuctPKA Type I-selective analog pairNo significant effect on short-circuit current (Isc)PKA Type I is not the major regulator of Isc. nih.govphysiology.org
Rabbit Cortical Collecting DuctPKA Type II-selective analog pairSignificantly increased IscPKA Type II is the major isozyme regulating electrogenic ion transport. nih.govphysiology.org
Mouse Parotid AciniThis compoundAmylase secretion was not different from wild-type in AKAP5 knockout mice.Suggests the effect of PKA activation by this analog is downstream of the AKAP5 scaffolding protein. nih.gov

Studies on Cell Fate Processes (e.g., Differentiation, Proliferation, Apoptosis)

The PKA-selective properties of this compound have made it a valuable tool for investigating the role of this pathway in controlling cell fate decisions such as differentiation, proliferation, and apoptosis. plos.orgnih.govaai.org

Differentiation and Proliferation: In studies of human BeWo choriocarcinoma cells, a model for placental cytotrophoblast fusion, this compound was used to specifically activate PKA. plos.org Treatment with this analog resulted in a strong upregulation of RhoE, a Rho GTPase family member, and promoted cell fusion, a key step in differentiation. plos.org This effect was equivalent to that of the broad cAMP-elevating agent dibutyryl cyclic AMP (dbcAMP) and was blocked by a PKA inhibitor, confirming that the cAMP-induced upregulation of RhoE and subsequent fusion are mediated through PKA. plos.org In contrast, other studies have shown that PKA activation can promote proliferation. For example, adenosine, acting through cAMP and PKA, was found to inhibit the M-CSF-dependent proliferation of macrophages by arresting the cell cycle at the G1 phase. aai.org

Apoptosis: The cAMP-PKA pathway is also a known regulator of apoptosis, or programmed cell death. nih.gov In human B-precursor cells, agents that increase intracellular cAMP levels, such as forskolin, were shown to induce apoptosis in a dose-dependent manner. nih.gov The specific involvement of PKA was demonstrated using complementary cAMP analogs; the PKA-activating analog Sp-8-Br-cAMPS increased apoptosis, and this effect was reversed by the PKA-inhibiting analog Rp-8-Br-cAMPS. nih.gov This pro-apoptotic effect was associated with a significant decrease in the expression of the anti-apoptotic protein Mcl-1, while other Bcl-2 family members were largely unaffected. nih.gov

Table 3: Research Findings on Cell Fate Processes

ProcessCell TypeCompoundEffectMechanismCitation(s)
Differentiation/FusionBeWo Choriocarcinoma CellsThis compoundPromoted cell fusionUpregulation of RhoE expression via PKA plos.org
ProliferationMurine MacrophagesAdenosine (via cAMP/PKA)Inhibition of M-CSF-dependent proliferationCell cycle arrest at G1, induction of p27kip-1 aai.org
ApoptosisHuman B-precursor CellsForskolin, 8-CPT-cAMPIncreased apoptosisDownregulation of Mcl-1 protein via PKA nih.gov

Investigations of Cellular Metabolism and Glucose Uptake

This compound has been applied in research to clarify the role of the PKA signaling pathway in cellular metabolism and glucose uptake. ontosight.ainih.govoup.com The regulation of glucose homeostasis is a complex process involving multiple signaling pathways, and dissecting the specific contribution of PKA is crucial for understanding metabolic control.

In human adipocytes, for example, hormones like catecholamines stimulate PKA via cAMP, which in turn activates hormone-sensitive lipase (B570770) to break down triglycerides. oup.com Conversely, insulin (B600854) promotes triglyceride storage and glucose uptake. oup.com Glucocorticoids are known to counteract insulin's effects. oup.com Studies on human adipocytes from omental (central) and subcutaneous (peripheral) fat depots have investigated how glucocorticoids affect glucose uptake. While not using this compound directly, this research highlights the context in which PKA signaling, the target of this compound, is a key regulator of metabolic processes like lipolysis and glucose transport. oup.com

Other research has shown that synthetic cAMP analogs like N(6)-Benzyl-cAMP can stimulate glucose uptake and metabolism in muscle and adipose tissue through PKA-dependent pathways. ontosight.ai Furthermore, the widely used anti-diabetic drug metformin (B114582) has been shown to activate AMP-activated protein kinase (AMPK), which in turn stimulates glucose uptake in skeletal muscle. jci.org While distinct from the PKA pathway, the study of AMPK provides a comparative framework for understanding how different kinases regulate glucose metabolism. The use of specific activators like this compound allows researchers to isolate the effects of the PKA branch of cAMP signaling on these metabolic outcomes, distinguishing them from the effects of EPAC or other pathways like AMPK. jci.orgplos.org

Analysis of Oxidative Stress and Reactive Oxygen Species Homeostasis

This compound serves as a crucial pharmacological tool for investigating the role of the Protein Kinase A (PKA) signaling pathway in the complex regulation of oxidative stress and the homeostasis of reactive oxygen species (ROS). Oxidative stress arises from an imbalance between the production of ROS and the cell's ability to detoxify these reactive products, leading to damage of cellular components. nih.gov By selectively activating PKA, this compound allows researchers to dissect the specific contributions of this pathway to cellular antioxidant defenses and the modulation of ROS-generating enzymes.

Research has demonstrated that activating the PKA pathway can mitigate oxidative stress. For instance, in models of diabetic nephropathy, PKA activation has been shown to reduce oxidative stress in glomeruli. nih.gov This protective effect is associated with the downregulation of pro-oxidant enzymes like inducible nitric oxide synthase (iNOS) and the upregulation of antioxidant enzymes such as superoxide (B77818) dismutase 1 (SOD1). nih.gov The use of PKA activators in these studies helps to confirm that the cAMP-PKA cascade is a key mediator of these protective effects against oxidative damage. nih.gov

Furthermore, the PKA pathway is implicated in the strategic localization of antioxidant enzymes to protect critical cellular compartments. Studies using PKA activators have shown that cAMP signaling can promote the translocation of glutathione (B108866) S-transferase A4-4 (GSTA4-4) from the cytosol into the mitochondria. nih.gov This relocalization is significant because GSTA4-4 is vital for neutralizing toxic byproducts of lipid peroxidation, and its presence in the mitochondria helps protect mitochondrial function under conditions of oxidative stress. nih.gov In some contexts, cAMP signaling has also been found to prevent increases in markers of ROS-induced DNA damage. nih.gov The downregulation of proteins whose expression is induced by the cAMP/PKA pathway, such as Rnd3, has been linked to increased ROS generation and mitochondrial damage, further highlighting the pathway's role in maintaining redox balance. researchgate.net

The table below summarizes research findings on the effects of PKA activation on key markers related to oxidative stress.

Table 1: Effects of Protein Kinase A (PKA) Activation on Markers of Oxidative Stress

MarkerEffect of PKA ActivationBiological ContextReference
Inducible Nitric Oxide Synthase (iNOS)DownregulationCultured renal glomerular endothelial cells under high-glucose conditions. nih.gov
Superoxide Dismutase 1 (SOD1)UpregulationCultured renal glomerular endothelial cells under high-glucose conditions. nih.gov
Glutathione S-Transferase A4-4 (GSTA4-4)Increased translocation to mitochondriaCellular protection against byproducts of lipid peroxidation. nih.gov
Reactive Oxygen Species (ROS)ReductionProtection against mitochondrial injury in trophoblasts. researchgate.net

Exploration of Gene Expression and Transcriptional Regulation

This compound is a highly specific and valuable reagent for exploring gene expression and transcriptional regulation mediated by the PKA pathway. As a site-selective PKA activator, it allows for the precise investigation of downstream transcriptional events following PKA activation, without significantly activating other cAMP sensors like Epac (Exchange protein directly activated by cAMP). oatext.comresearchgate.netpnas.org This specificity is critical for attributing changes in gene expression directly to the PKA signaling cascade.

Research has employed this compound to demonstrate its influence on the expression of a wide array of genes across different cell types. In human middle ear epithelial cells, this compound was used to show that PKA activation negatively regulates the expression of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) induced by nontypeable Haemophilus influenzae (NTHi). oatext.com The study found that pretreatment with this compound significantly suppressed NTHi-induced GM-CSF mRNA expression in a dose-dependent manner. oatext.com

Conversely, in other cellular contexts, this compound has been shown to induce gene expression. In primary rat hepatocytes, this compound treatment led to a significant increase in the mRNA expression of Carnitine Palmitoyltransferase 1A (Cpt1a), a key enzyme in fatty acid oxidation. nih.gov This effect was linked to the phosphorylation of the cAMP response element-binding protein (CREB), a critical transcription factor. nih.gov Similarly, in studies with human placental BeWo cells, this compound was used to demonstrate that PKA activation stimulates the expression of RhoE and the alpha and beta subunits of human chorionic gonadotropin (hCG) mRNA. nih.govresearchgate.net In mouse embryonic stem cells, this compound increased mRNA levels of the glucose transporter GLUT1 and induced the phosphorylation of transcription factors NF-κB and CREB. nih.gov

The table below presents data from a study investigating the dose-dependent effect of this compound on gene expression.

Table 2: Dose-Dependent Inhibition of NTHi-Induced GM-CSF mRNA Expression by this compound

Data from a study on human middle ear epithelial cells (HMEEC-1) pretreated with this compound for 1 hour, followed by stimulation with NTHi for 5 hours. oatext.com

This compound Concentration (mM)Relative GM-CSF mRNA Expression (Fold Change)
0 (Control)~6.5
0.1~4.0
0.3~2.5
0.5~1.5

These findings underscore the utility of this compound as a pharmacological tool to elucidate the complex and often cell-type-specific roles of PKA in transcriptional regulation.

Research Methodologies Employing N 6 Phenyl Camp

In Vitro Experimental Systems

In vitro systems provide a controlled environment to study the molecular and cellular effects of N(6)-phenyl-cAMP.

This compound has been utilized in a variety of cultured cell lines and primary cell models to investigate PKA-dependent signaling.

BeWo Choriocarcinoma Cells: In the BeWo choriocarcinoma cell line, a model for villous cytotrophoblast fusion, the PKA-specific cAMP analogue this compound was used to demonstrate that the upregulation of RhoE by cAMP is mediated through PKA activation. This induction of RhoE by the PKA pathway promotes BeWo cell fusion. plos.org

C6 Glioma Cells: C6 glioma cells are a common model for studying glioma, a type of brain tumor. acs.orgwalshmedicalmedia.comfrontiersin.org Studies have shown that elevation of intracellular cAMP levels can inhibit the proliferation of C6 glioma cells. nih.gov While direct studies using this compound on C6 cell proliferation are not detailed in the provided results, the known role of PKA in cell cycle arrest in these cells suggests its utility. nih.govnih.gov

B16 Murine Cells: B16 murine melanoma cells are frequently used to study melanogenesis. researchgate.net Research has demonstrated that this compound can be used to investigate the PKA-mediated signaling pathways that regulate this process.

Rabbit Cortical Collecting Ducts (CCDs): Primary cultures of rabbit CCDs are a key model for studying renal ion transport. physiology.orgnih.govnih.gov In these cells, combinations of cAMP analogs, including this compound, have been used to selectively activate different PKA isozymes. physiology.org These studies have revealed that PKA type II is the major isozyme regulating electrogenic ion transport in the rabbit collecting duct. physiology.org

HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells are a widely used cell line in biomedical research due to their reliable growth and transfectability. nih.govresearchgate.netsci-hub.seresearchgate.net In the context of cAMP signaling, HEK293 cells have been used to express and study various receptors and ion channels that are modulated by PKA. For instance, this compound has been employed in studies of human KCa3.1 channels expressed in HEK293 cells to confirm the role of PKA in their regulation. jneurosci.org Additionally, these cells have been used in assays to screen for modulators of Epac activity, where this compound serves as a PKA-selective control. nih.gov

Table 1: Application of this compound in Cultured Cell Models

Cell Line/ModelResearch FocusKey Finding
BeWo Choriocarcinoma CellsTrophoblast fusionPKA-mediated upregulation of RhoE promotes cell fusion. plos.org
C6 Glioma CellsGlioma cell biologyPKA activation is linked to cell cycle arrest. nih.gov
B16 Murine CellsMelanogenesisElucidation of PKA-dependent signaling in melanin (B1238610) production.
Rabbit Cortical Collecting DuctsRenal ion transportPKA type II is the primary regulator of electrogenic ion transport. physiology.org
HEK293 CellsIon channel regulation, Signal transduction assaysPKA modulates the activity of expressed ion channels like KCa3.1. jneurosci.org Serves as a control in Epac activity assays. nih.gov

Biochemical assays are crucial for quantifying the activation of PKA and for confirming the selectivity of compounds like this compound.

PKA Activity Assays: The activation of PKA involves the binding of two cAMP molecules to each of its two regulatory subunits, leading to the release and activation of the catalytic subunits. viamedica.plresearchgate.net These active catalytic subunits then phosphorylate target proteins. sigmaaldrich.com Assays to measure PKA activity often involve incubating cell lysates or purified PKA with a substrate peptide and radiolabeled ATP. The amount of incorporated radiolabel into the substrate is then quantified to determine kinase activity. This compound is used in these assays as a known PKA activator to establish a positive control or to compare the potency of other potential activators. pnas.orgbiorxiv.orgpnas.org

EPAC Activity Assays: To confirm the selectivity of this compound, its effect on Epac activity is also assessed. Epac is a guanine (B1146940) nucleotide exchange factor for the small G protein Rap1. researchgate.net Assays for Epac activity often utilize fluorescence resonance energy transfer (FRET) or bioluminescence resonance energy transfer (BRET) based sensors. nih.gov For example, a FRET-based sensor with the cyclic nucleotide-binding domain (CNBD) of Epac sandwiched between two fluorescent proteins can detect activation by a change in FRET signal upon cAMP binding. nih.gov In such assays, this compound shows minimal to no activation of Epac, confirming its PKA-selectivity. nih.govresearchgate.netkarger.com

Electrophysiological techniques are essential for studying the direct effects of signaling molecules on ion channel function.

Electrophysiology in Xenopus laevis Oocytes: Xenopus laevis oocytes are a widely used system for expressing and characterizing ion channels from various organisms. nih.gov Researchers can inject cRNA encoding a specific ion channel into the oocytes and then use techniques like two-electrode voltage clamp to measure the ion currents flowing through the channel in response to different stimuli. This compound has been used in this system to investigate its effects on hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. nih.gov Studies have shown that this compound, a PKA-selective activator, also acts as a full agonist on murine HCN2 channels, demonstrating that some PKA-selective compounds can also directly modulate certain ion channels. nih.gov This highlights the importance of characterizing the effects of such analogs on all potential targets in a given experimental system. oup.comahajournals.orgphysiology.org

Biochemical Assays for Cyclic Nucleotide-Dependent Enzyme Activity (PKA, EPAC)

In Vivo Experimental Models

In vivo models are indispensable for understanding the physiological and pathophysiological roles of signaling pathways in a whole organism.

Rodent models, particularly rats and mice, are frequently used to study the effects of manipulating signaling pathways in the context of a living animal. nih.gov

Rat Striatum: The striatum is a key brain region involved in motor control and is implicated in diseases like Parkinson's disease. nih.govnih.govfrontiersin.org Microinjection of compounds directly into the rat striatum allows for the localized study of their effects. tandfonline.com While direct microinjection of this compound into the striatum is not detailed in the provided results, the known involvement of PKA in striatal function suggests its potential use in such studies to dissect PKA-specific effects on neuronal activity and behavior. researchgate.net

Vitiligo Mouse Models: Vitiligo is a skin disorder characterized by the loss of melanocytes. mdpi.comjcimcr.org Mouse models of vitiligo, such as those induced by chemical agents or using specific genetic strains, are valuable tools for studying the mechanisms of depigmentation and for testing potential therapies. mdpi.commdpi.comnih.gov The role of the cAMP/PKA pathway in melanogenesis makes this compound a useful tool in these models to investigate how PKA activation influences melanocyte function and survival in the context of the whole organism. researchgate.net

The application of this compound in live organisms requires strategic considerations to ensure targeted delivery and interpretation of results. Due to its polar nature, systemic administration may not be effective in reaching all target tissues, particularly the brain, due to the blood-brain barrier. Therefore, local administration techniques such as direct tissue injection or microinjection into specific brain regions are often employed. nih.gov This approach allows for the investigation of PKA's role in specific physiological processes while minimizing off-target effects. When interpreting the results from in vivo studies with this compound, it is crucial to consider its potential for metabolism and clearance, as well as the possibility of cross-reactivity with other nucleotide-binding proteins at high concentrations. sigmaaldrich.com

Structure Activity Relationship Sar Studies and Analog Development

Impact of N6-Position Chemical Modifications on Effector Selectivity

The N(6)-position of the adenine (B156593) ring in cAMP has proven to be a critical site for chemical modification to achieve selectivity between the two major cAMP effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac). Generally, modifications at this position tend to favor PKA activation while diminishing or even inhibiting Epac activity. biolog.desigmaaldrich.com

N(6)-phenyl-cAMP is a potent, site-selective activator of PKA, demonstrating a strong preference for the 'A' site of both PKA isozymes. biolog.de This selectivity arises from the specific interactions the phenyl group makes within the cAMP-binding domain of PKA. In contrast, N(6)-substituted cAMP analogs, including this compound, are generally poor activators of Epac. nih.govresearchgate.net While they can bind to the cyclic nucleotide-binding domain (CNBD) of Epac, they often fail to induce the conformational change necessary for full activation. nih.gov In fact, some N(6)-modified analogs act as competitive inhibitors of Epac. researchgate.net For instance, this compound has been shown to inhibit cAMP-activated CAMYEL (a FRET-based Epac sensor) with an IC50 of approximately 100 μM. nih.govresearchgate.net

The nature of the substituent at the N(6)-position significantly influences the analog's activity. For example, other N(6)-modified derivatives like N(6)-benzyl-cAMP and N(6)-benzoyl-cAMP are also used as PKA activators. nih.gov However, their interaction with other cAMP-binding proteins, such as hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, can vary. Studies on murine HCN2 channels revealed that this compound and N(6)-benzyl-cAMP acted as full agonists with higher apparent affinity than cAMP itself, while N(6)-benzoyl-cAMP had a lower apparent affinity. nih.gov This highlights that even within the class of N(6)-substituted analogs, subtle structural changes can lead to different pharmacological profiles across various cAMP targets.

Rational Design Principles for Enhancing cAMP Analog Specificity

The development of highly specific cAMP analogs relies on a deep understanding of the structural differences between the cAMP-binding domains of its various effectors. Rational drug design leverages these differences to create molecules that preferentially bind to and activate one target over others. acs.orgnih.govdrugdesign.org Key principles include exploiting differences in shape, electrostatics, and flexibility of the binding pockets. acs.orgnih.gov

For achieving PKA over Epac selectivity, the N(6)-position of the adenine ring is a primary focus. nih.gov The binding pocket of PKA can accommodate bulky aromatic substituents at this position, whereas the corresponding region in Epac is more sterically hindered. nih.govresearchgate.net This steric clash in Epac prevents the analog from inducing the necessary conformational change for activation. nih.govnih.govresearchgate.net

Conversely, to design Epac-selective activators, modifications are typically made at the 2'-position of the ribose ring. nih.gov The presence of a conserved glutamate (B1630785) residue in the cAMP-binding domains of PKA, which forms a crucial hydrogen bond with the 2'-hydroxyl group of cAMP, is absent in Epac. nih.gov Therefore, analogs with modifications at the 2'-OH group, such as 2'-O-Me-cAMP, can selectively activate Epac without significantly affecting PKA. nih.gov

Combining modifications at different positions can further refine selectivity and potency. For instance, adding an 8-position modification, such as 8-CPT (8-(4-chlorophenylthio)), to this compound can enhance its inhibitory activity at Epac. nih.govresearchgate.net This demonstrates that a multi-pronged approach, considering various parts of the cAMP molecule, is often necessary to achieve the desired pharmacological profile.

Comparative Pharmacological Profiling of this compound with Other Cyclic Nucleotide Derivatives

A comparative analysis of this compound with other cAMP analogs underscores its utility as a PKA-selective tool. While it is a potent PKA activator, its interaction with other cAMP effectors is markedly different. biolog.denih.gov

This compound vs. Epac-selective activators: Epac-selective agonists, such as 8-pCPT-2'-O-Me-cAMP, are designed to specifically activate Epac without stimulating PKA. nih.govmdpi.com In functional assays, this compound and 8-pCPT-2'-O-Me-cAMP often produce distinct or even opposing cellular effects. For example, in cardiac fibroblasts, PKA activation by this compound inhibits cell migration, whereas Epac activation promotes it. pnas.org Similarly, in mouse embryonic stem cells, this compound was found to be more effective at increasing glucose uptake than the Epac activator 8-pCPT-2'-O-Me-cAMP. nih.gov

This compound vs. other PKA-activating analogs: Within the family of PKA-activating analogs, there are also important distinctions. For example, N(6)-benzoyl-cAMP and N(6)-monobutyryl-cAMP also potently inhibit bTREK-1 K+ channels, but this effect was found to be independent of PKA activation in bovine adrenal cells, suggesting interactions with other unidentified proteins. nih.gov This highlights the potential for off-target effects even with analogs designed for a specific effector.

This compound vs. broad-spectrum activators: Analogs like 8-Br-cAMP can activate both PKA and, to some extent, other cyclic nucleotide-binding proteins. viamedica.pl In contrast, this compound offers greater selectivity for PKA, making it a more precise tool for dissecting PKA-specific signaling pathways. pnas.orgoup.compublish.csiro.au

The following table provides a comparative overview of the selectivity of this compound and other key cAMP derivatives.

Table of Compound Names

Abbreviation/Common NameFull Chemical Name
8-Br-cAMP8-Bromoadenosine-3',5'-cyclic monophosphate
8-CPT-cAMP8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphate
8-pCPT-2'-O-Me-cAMP8-(4-Chlorophenylthio)-2′-O-methyladenosine-3′,5′-cyclic monophosphate
N(6)-benzoyl-cAMPN(6)-Benzoyladenosine-3',5'-cyclic monophosphate
N(6)-benzyl-cAMPN(6)-Benzyladenosine-3',5'-cyclic monophosphate
N(6)-monobutyryl-cAMPN(6)-Monobutyryladenosine-3',5'-cyclic monophosphate
This compoundN(6)-Phenyladenosine-3',5'-cyclic monophosphate

Future Directions and Emerging Research Avenues

Comprehensive Characterization of N(6)-phenyl-cAMP Interactions with Novel cAMP-Binding Proteins

While the interactions of this compound with canonical cAMP effectors like Protein Kinase A (PKA) are relatively well-understood, its engagement with a growing list of novel cAMP-binding proteins remains a significant frontier. Future research will necessitate a systematic and comprehensive characterization of these interactions. This includes, but is not limited to, members of the Popeye domain-containing (POPDC) protein family, and other proteins containing cyclic nucleotide-binding (CNB) domains that may not have been previously recognized as direct cAMP targets.

A critical aspect of this research will be to move beyond simple binding assays and to functionally characterize the consequences of this compound binding to these novel effectors. This will involve a combination of in vitro biochemical assays and cell-based studies to determine how this compound modulates the activity of these proteins and influences downstream cellular processes. For instance, while this compound is known to activate PKA, it does not activate another key cAMP effector, the Exchange protein directly activated by cAMP (Epac). nih.gov This selectivity makes it a valuable tool for distinguishing between PKA- and Epac-mediated effects. nih.govnih.gov However, its effects on other potential cAMP sensors are largely unknown.

Furthermore, studies have shown that N(6)-modified cAMP derivatives, including this compound, can act as full agonists of murine hyperpolarization-activated and cyclic nucleotide-modulated (HCN) 2 channels. nih.gov This "off-target" effect highlights the importance of comprehensively screening this compound against a wide array of potential binding partners to fully understand its cellular impact and to ensure the accurate interpretation of experimental results.

Advanced Structural Biology Approaches to Elucidate Ligand-Effector Binding Dynamics

The static crystal structures of this compound in complex with its binding partners have provided invaluable insights into its mechanism of action. However, to fully grasp the intricacies of ligand-effector interactions, future research must embrace advanced structural biology techniques that can capture the dynamic nature of these complexes.

Cryo-electron microscopy (cryo-EM) stands out as a particularly promising technique. nih.govuc.eduacs.org Its ability to resolve the structures of large, flexible protein complexes in near-native states will be instrumental in visualizing how this compound binding induces conformational changes in its target proteins. nih.govbiorxiv.org This is especially relevant for understanding the allosteric regulation of multi-domain proteins and large signaling scaffolds where this compound might induce long-range structural rearrangements.

In addition to cryo-EM, techniques like nuclear magnetic resonance (NMR) spectroscopy and hydrogen-deuterium exchange mass spectrometry (HDX-MS) can provide complementary information on the conformational dynamics of protein-ligand complexes in solution. These methods can reveal subtle changes in protein flexibility and solvent accessibility upon this compound binding, offering a more complete picture of the activation or inhibition mechanism. For example, NMR has been used to map the chemical shift changes in Epac2 upon binding of this compound, revealing differences compared to cAMP binding. researchgate.net

Computational approaches, such as molecular dynamics (MD) simulations, will also play a crucial role. By simulating the behavior of this compound-protein complexes over time, researchers can gain insights into the energetic landscapes of binding and the transition pathways between different conformational states. This can aid in understanding how the phenyl group at the N6 position influences binding affinity and selectivity. researchgate.net

Development of Next-Generation N6-Modified Analogs with Refined Target Selectivity

The existing library of N(6)-modified cAMP analogs, while valuable, can be expanded to create next-generation probes with even greater target selectivity and unique pharmacological properties. The structure-activity relationship (SAR) studies of this compound and related compounds provide a solid foundation for the rational design of new derivatives. mdpi.commdpi.comresearchgate.net

Future efforts in medicinal chemistry will focus on synthesizing novel analogs with modifications to the phenyl ring or the introduction of different substituents at the N6 position. nih.govresearchgate.net These modifications could be designed to enhance binding to specific PKA isoforms or to target other cAMP-binding proteins with higher affinity and specificity. For example, the development of analogs that can differentiate between the two CNB domains within PKA would be a significant advancement.

Moreover, the development of photo-activatable or "caged" versions of this compound would provide researchers with precise spatiotemporal control over its activity within living cells. This would allow for the investigation of localized cAMP signaling events with unprecedented resolution. The synthesis of fluorescently tagged this compound analogs will also be crucial for visualizing its subcellular distribution and tracking its interactions with target proteins in real-time using advanced microscopy techniques. acs.org

The ultimate goal is to generate a toolkit of N(6)-modified cAMP analogs that can be used to selectively modulate the activity of individual cAMP effectors, thereby enabling a more precise dissection of their roles in complex biological processes. biolog.de

Integration of this compound in Systems Biology Approaches for Network-Level Signaling Analysis

To fully comprehend the impact of this compound on cellular function, it is essential to move beyond the study of individual protein interactions and embrace a systems-level perspective. nih.govmetabocybernetics.comazolifesciences.comnib.si Integrating this compound into systems biology workflows will allow for a network-level analysis of its effects on cellular signaling.

Quantitative phosphoproteomics is a powerful tool in this regard. nih.govnih.govresearchgate.netacs.orgacs.org By using this compound to selectively activate PKA, researchers can perform large-scale phosphoproteomic screens to identify the downstream substrates of PKA and map the phosphorylation networks it controls. researchgate.net This can uncover novel signaling pathways and regulatory feedback loops that are modulated by PKA activity. Comparing the phosphoproteomic profiles induced by this compound with those induced by other cAMP analogs that activate different effectors can help to deconvolve the complex web of cAMP-mediated signaling.

Furthermore, computational modeling can be used to integrate data from various "omics" approaches (e.g., proteomics, phosphoproteomics, transcriptomics) to build predictive models of cAMP signaling networks. These models can be used to simulate the effects of this compound on the network and to generate testable hypotheses about its role in cellular decision-making. By combining experimental and computational approaches, researchers can gain a more holistic understanding of how this compound perturbs cellular systems and influences physiological outcomes.

Interactive Data Table: Properties of this compound and Related Analogs

Compound NamePrimary Target(s)Key Characteristic/Use
This compoundPKASelective activator of PKA, does not activate Epac. nih.govbiolog.de
8-pCPT-2'-O-Me-cAMPEpacSelective activator of Epac. nih.gov
N(6)-benzyladenosine-3',5'-cyclic monophosphate (N(6)-Bn-cAMP)PKA, HCN2 ChannelsPKA-selective activator, also activates HCN2 channels. nih.gov
N(6)-benzoyl-adenosine-3',5'-cyclic monophosphate (N(6)-Bnz-cAMP)PKA, HCN2 ChannelsPKA-selective activator, also activates HCN2 channels. nih.govnih.gov
Sp-6-Phe-cAMPSPKAPDE-resistant activator of PKA, does not activate Epac. biolog.de

Q & A

Q. What statistical frameworks are recommended for meta-analyses of this compound’s efficacy data?

  • Methodological Answer :
  • Effect size metrics : Use standardized mean difference (SMD) with 95% confidence intervals.
  • Heterogeneity analysis : Apply Cochran’s Q test and I² statistic to quantify variability.
  • Sensitivity analysis : Exclude outlier studies and re-evaluate funnel plots for publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.